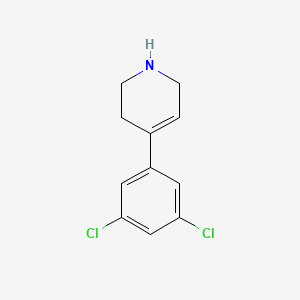

4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are fundamental building blocks in medicinal chemistry. nih.gov Their prevalence in natural products and synthetic drugs underscores their importance. These structures are key components in a vast array of pharmaceuticals, demonstrating a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The presence of nitrogen atoms in these rings can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Overview of Tetrahydropyridine (B1245486) Isomers and their Pharmacophoric Properties

Tetrahydropyridine (THP) is a six-membered nitrogen-containing heterocycle that exists in three structural isomeric forms: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine (B147620), and 2,3,4,5-tetrahydropyridine. researchgate.net These isomers serve as important pharmacophores, which are the essential structural features of a molecule required for its biological activity. The THP motif can be utilized as a foundational scaffold in drug design, with its biological properties being highly dependent on the nature and position of substituents on the ring system. researchgate.net The structural flexibility of the tetrahydropyridine ring allows it to adopt various conformations, enabling it to bind effectively to a diverse range of biological targets.

Historical Context of Substituted Tetrahydropyridines in Bioactive Molecules

The exploration of substituted tetrahydropyridines in medicinal chemistry has a rich history, spurred by the discovery of naturally occurring alkaloids and synthetic molecules with significant physiological effects. A pivotal moment in the study of this class of compounds was the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govnih.gov MPTP is a compound known to selectively destroy dopaminergic neurons, leading to a condition that closely mimics Parkinson's disease. nih.govnih.gov This discovery prompted extensive research into the synthesis and pharmacological properties of a wide array of tetrahydropyridine derivatives to understand their structure-activity relationships (SAR). nih.gov Over the years, this research has led to the development of numerous tetrahydropyridine-based compounds with therapeutic potential, targeting a variety of diseases. nih.gov

Rationale for Investigating 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine Derivatives

The investigation into derivatives of this compound is driven by the established importance of the 4-aryl-1,2,3,6-tetrahydropyridine core structure in medicinal chemistry. The strategic placement of a 3,5-dichlorophenyl group at the 4-position of the tetrahydropyridine ring is a rational design choice aimed at exploring and potentially enhancing specific pharmacological activities.

The rationale for this specific substitution pattern can be broken down as follows:

Lipophilicity and Membrane Permeability: The two chlorine atoms on the phenyl ring significantly increase the lipophilicity of the molecule. This property can enhance the compound's ability to cross biological membranes, such as the blood-brain barrier, which is often a critical factor for drugs targeting the central nervous system.

Metabolic Stability: The presence of chlorine atoms can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation. This can lead to improved metabolic stability, a longer half-life in the body, and potentially a more favorable pharmacokinetic profile.

Electronic Effects and Receptor Binding: The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the phenyl ring. This can influence how the molecule interacts with its biological target, potentially leading to stronger or more selective binding. The specific 3,5-disubstitution pattern creates a distinct electronic and steric profile that can be explored for optimal receptor engagement.

Structural Analogy to Known Bioactive Molecules: The 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) scaffold is a well-established pharmacophore. By systematically modifying the phenyl ring with substituents like dichloro groups, medicinal chemists can probe the structural requirements of various receptors and enzymes. This approach allows for the fine-tuning of biological activity and the development of compounds with improved potency and selectivity.

The synthesis and evaluation of derivatives based on the this compound scaffold are therefore a logical progression in the field, aiming to leverage the known biological potential of this class of compounds to develop novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h1,5-7,14H,2-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIOHXYURZORJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the 1,2,3,6-Tetrahydropyridine (B147620) Core

The construction of the 1,2,3,6-tetrahydropyridine ring can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, complexity, and stereochemical control.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. One of the most common MCRs for synthesizing 1,2,3,6-tetrahydropyridine derivatives is a one-pot five-component reaction involving an aldehyde, an amine, and a β-ketoester. ufms.br This approach allows for the construction of highly substituted tetrahydropyridines in a single step. ufms.brrsc.org

The general scheme for this MCR involves the condensation of two molecules of an aldehyde and two molecules of an amine with one molecule of a β-ketoester. ufms.br The reaction proceeds through a cascade of intermediates, likely involving the formation of enamine and imine species, followed by Michael addition and subsequent cyclization and dehydration to yield the tetrahydropyridine (B1245486) ring. researchgate.net The versatility of this method allows for the incorporation of a wide range of substituents by simply varying the starting materials. For instance, four-component syntheses using alkylidenemalononitriles, 3-oxopropanecarboxylates, aldehydes, and ammonium (B1175870) acetate (B1210297) have been developed to stereoselectively produce polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Five-Component | Aldehyde (2 equiv.), Amine (2 equiv.), β-Ketoester (1 equiv.) | Lewis acids (e.g., Cu(OTf)₂, BF₃·SiO₂), Nanoparticles (e.g., ZnO) | High efficiency, excellent yields, operational simplicity. | ufms.br |

| Four-Component | Alkylidenemalononitriles, 3-Oxopropanecarboxylates, Aldehydes, Ammonium acetate | Reflux in methanol | Stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines. | nih.gov |

| Triple Domino | 1,3-Dicarbonyl compounds, β-Nitroolefins, Aldimines | Quinine-derived squaramide (organocatalyst) | Asymmetric synthesis with high enantiomeric excess. | nih.govacs.org |

Cyclization and annulation reactions represent another cornerstone in the synthesis of the tetrahydropyridine core. These methods often involve the intramolecular formation of the heterocyclic ring from a pre-assembled acyclic precursor.

A variety of catalytic systems have been developed to facilitate these transformations. For example, palladium-catalyzed reactions are prominent in this area. A palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides provides efficient access to 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives. organic-chemistry.org Similarly, a Heck/Suzuki tandem reaction of (Z)-1-iodo-1,6-dienes with organoboronic acids, also catalyzed by palladium, yields various tetrahydropyridines under mild conditions. organic-chemistry.org

Another powerful strategy is the rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization. nih.gov This cascade reaction leads to highly substituted 1,2-dihydropyridines, which can then be selectively reduced to 1,2,3,6-tetrahydropyridines with high diastereoselectivity. nih.gov Furthermore, novel approaches utilizing aminophosphate substituents on the nitrogen atom have been developed. These methods allow for either an anionic cascade triggered by a base or an acid-catalyzed cyclization to form the 1,2,3,6-tetrahydropyridine ring system. nih.govacs.org

| Strategy | Catalyst/Reagent | Precursor Type | Key Features | Reference |

|---|---|---|---|---|

| Alkyl-Heck Reaction | Palladium | Unactivated alkyl iodides | Highly 6-endo-selective cyclization. | organic-chemistry.org |

| C–H Activation/Electrocyclization | Rhodium(I) | Imines and alkynes | One-pot cascade, high diastereoselectivity. | nih.gov |

| Anionic Cascade | Base (e.g., KHMDS) | N-allyl aminobisphosphates | Relies on phosphate (B84403) migration and displacement. | nih.govacs.org |

| Acid-Catalyzed Cyclization | Triflic acid | N-allyl aminophosphates | Proceeds via an allyl cation intermediate. | acs.org |

The use of catalysts is central to modern organic synthesis, often enabling reactions with higher efficiency, selectivity, and milder conditions. The synthesis of tetrahydropyridines has greatly benefited from a diverse range of catalytic systems.

Lewis Acid Catalysis: Electron-deficient Lewis acids are effective catalysts for one-pot MCRs. ufms.br Catalysts such as copper(II) triflate [Cu(OTf)₂] and silica-supported boron trifluoride (BF₃·SiO₂) have been shown to promote the five-component synthesis of tetrahydropyridine-3-carboxylate derivatives, offering advantages like low cost, recyclability, and high efficacy. ufms.br

Transition Metal Catalysis: As mentioned previously, palladium and rhodium complexes are instrumental in various cyclization and cascade reactions. organic-chemistry.orgnih.gov Palladium catalysts are particularly effective in Heck and Suzuki coupling reactions that form the tetrahydropyridine ring, while rhodium catalysts enable novel C-H activation pathways. organic-chemistry.orgnih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. In the context of tetrahydropyridines, quinine-derived squaramides have been successfully employed to catalyze a triple-domino Michael/aza-Henry/cyclization reaction. nih.govacs.org This one-pot process, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, yields tetrahydropyridines with three contiguous stereocenters in good yields and high enantioselectivities. nih.govacs.org

Nanocatalysis: More recently, nanomaterials have been explored as catalysts. Luminescent ZnO nanoparticles, for example, have been used to promote the one-pot multicomponent synthesis of tetrahydropyridines. rsc.org These nanocatalysts offer a large surface area and unique electronic properties, leading to efficient catalysis. rsc.org

Specific Synthetic Pathways for 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine

While general methods for tetrahydropyridine synthesis are well-established, the specific synthesis of this compound would involve the adaptation of these routes using appropriately substituted starting materials.

The most direct strategies for synthesizing the target compound, such as the five-component MCR, would require specific key intermediates. The central precursor for introducing the 4-(3,5-dichlorophenyl) moiety is 3,5-dichlorobenzaldehyde (B167965) . This aldehyde would serve as the electrophilic partner in the initial condensation or Michael addition steps of the reaction cascade.

Other key intermediates would include:

An amine source: This could be a primary aromatic or aliphatic amine (e.g., aniline, methylamine) or ammonium acetate, which serves as the nitrogen source for the heterocyclic ring. ufms.brnih.gov

A C3 synthon: Typically, a β-dicarbonyl compound such as a β-ketoester (e.g., ethyl acetoacetate) is used. ufms.brarkat-usa.org This component provides the remaining carbon atoms for the six-membered ring.

The synthesis of 4-aryl substituted 1,4,5,6-tetrahydropyridine intermediates often follows a procedure where equimolecular amounts of the aromatic aldehyde, the β-dicarbonyl compound, and an amine source are reacted. arkat-usa.orgresearchgate.net For the synthesis of this compound, 3,5-dichlorobenzaldehyde would be reacted with a suitable amine and a β-ketoester, likely under catalytic conditions as described in section 2.1.3.

Controlling the regiochemistry and stereochemistry is crucial when synthesizing complex molecules for pharmacological applications.

Regioselective Synthesis: In the context of the common MCRs used for 4-aryl-tetrahydropyridines, the regioselectivity is often inherently controlled by the reaction mechanism. In the Hantzsch-type synthesis and related MCRs, the aromatic aldehyde consistently becomes the substituent at the C4 position of the resulting pyridine (B92270) or di/tetrahydropyridine ring. The mechanism involves the Knoevenagel condensation of the aldehyde with the active methylene (B1212753) compound, followed by Michael addition of an enamine, ensuring the aryl group is positioned at C4. Therefore, using 3,5-dichlorobenzaldehyde as the aldehyde component would regioselectively yield the desired 4-(3,5-Dichlorophenyl) product.

Stereoselective Synthesis: If the tetrahydropyridine ring contains stereocenters, controlling their configuration is essential. Several strategies can be employed to achieve stereoselectivity. The rhodium-catalyzed C–H activation–cyclization cascade, followed by a diastereoselective reduction of the intermediate dihydropyridine (B1217469), is a powerful method for producing highly substituted tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov

For controlling enantioselectivity, asymmetric organocatalysis is a leading approach. The triple domino reaction catalyzed by a quinine-derived squaramide generates tetrahydropyridines with up to three stereocenters in high diastereomeric ratios and excellent enantiomeric excesses (ee). nih.govacs.org By carefully selecting the chiral catalyst and reaction conditions, it is possible to favor the formation of one specific stereoisomer. For instance, the reaction of β-nitroolefins with 1,3-dicarbonyl compounds and aldimines can yield the corresponding tetrahydropyridines in up to 99% ee. nih.gov Applying such a stereoselective domino reaction with intermediates derived from 3,5-dichlorobenzaldehyde could provide an enantiomerically enriched route to chiral analogues of this compound.

| Method | Catalyst | Stereochemical Control | Outcome | Reference |

|---|---|---|---|---|

| Triple Domino Reaction | Quinine-derived squaramide | Enantioselective | High enantiomeric excess (up to 99% ee). | nih.govacs.org |

| C–H Activation/Cyclization/Reduction | Rhodium(I) / NaBH₄ | Diastereoselective | High diastereomeric purity (>95% dr). | nih.gov |

| Four-Component Reaction | None (thermally driven) | Diastereoselective | Formation of single diastereoisomers. | nih.gov |

Derivatization Strategies of the this compound Scaffold

The chemical architecture of this compound provides three primary sites for derivatization: the nitrogen atom of the tetrahydropyridine ring, the dichlorophenyl moiety, and the double bond within the tetrahydropyridine system. Strategic modifications at these positions have led to the generation of diverse libraries of compounds.

N-Substitution Reactions

The secondary amine in the tetrahydropyridine ring is a readily functionalizable handle for introducing a wide array of substituents. These N-substitution reactions are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom is a common strategy. This can be achieved through reactions with various alkyl halides (e.g., alkyl iodides, bromides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction efficiency.

N-Acylation: Acyl groups can be appended to the nitrogen atom via reaction with acyl chlorides or acid anhydrides. These reactions typically proceed under mild conditions and result in the formation of stable amide derivatives. This modification can alter the electronic properties of the nitrogen atom and introduce new functional groups for further derivatization.

Reductive Amination: Another versatile method for N-alkylation involves the reductive amination of aldehydes or ketones. This two-step, one-pot reaction first involves the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Benzyl bromide | N-Benzyl derivative |

| Acyl Chloride | Acetyl chloride | N-Acetyl derivative |

| Aldehyde | Formaldehyde | N-Methyl derivative |

Modifications at the Dichlorophenyl Moiety

The 3,5-dichlorophenyl group presents opportunities for derivatization through reactions that target the carbon-chlorine bonds or the aromatic ring itself. These modifications can significantly impact the interaction of the molecule with biological targets.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atoms on the phenyl ring, although generally less reactive than bromine or iodine, can participate in various palladium-catalyzed cross-coupling reactions under appropriate conditions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichlorophenyl moiety with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of new aryl, heteroaryl, or alkyl groups, replacing one or both chlorine atoms.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. This is a valuable tool for introducing primary or secondary amine functionalities.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This introduces an alkynyl substituent onto the phenyl ring.

Heck Reaction: The Heck reaction allows for the coupling of the aryl chloride with an alkene to form a new carbon-carbon bond, leading to the introduction of a vinyl or substituted vinyl group.

Nucleophilic Aromatic Substitution (SNAr): While challenging due to the deactivating nature of the two chlorine atoms, nucleophilic aromatic substitution can be achieved under forcing conditions or with highly activated nucleophiles. This would involve the displacement of one of the chlorine atoms by a nucleophile such as an alkoxide, thiolate, or amine.

| Reaction Type | Coupling Partner | Resulting Moiety | Catalyst System |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Biphenyl | Pd catalyst + Base |

| Buchwald-Hartwig Amination | Aniline | Diphenylamine | Pd catalyst + Base |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl | Pd/Cu catalyst + Base |

| Heck Reaction | Styrene | Stilbene | Pd catalyst + Base |

Functionalization of the Tetrahydropyridine Ring System

The endocyclic double bond within the 1,2,3,6-tetrahydropyridine ring is susceptible to various addition reactions, allowing for the introduction of new functional groups and the creation of stereocenters.

Oxidation Reactions:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce vicinal functional groups.

Dihydroxylation: The alkene can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4). The stereochemistry of the diol can often be controlled by the choice of reagents and reaction conditions.

Reduction:

Hydrogenation: The double bond can be reduced to a single bond via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This converts the tetrahydropyridine ring to a fully saturated piperidine (B6355638) ring. The saturation of the double bond is known to be crucial for the neurotoxic effects of some related pyridine derivatives, making this a significant transformation. nih.gov

Addition Reactions:

Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond can lead to the formation of dihalo-substituted piperidines.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, resulting in the formation of a hydroxyl group on the less substituted carbon atom.

| Reaction Type | Reagent(s) | Functional Group Introduced |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO4, NMO | Vicinal Diol |

| Hydrogenation | H2, Pd/C | Alkane (Piperidine) |

| Halogenation | Br2 | Vicinal Dibromide |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Hydroxyl |

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural elucidation of the specific chemical compound this compound is not available in the public domain.

While extensive research exists for structurally related compounds—such as various regioisomers of dichlorophenyl-tetrahydropyridines, the parent 4-phenyl-1,2,3,6-tetrahydropyridine (B82000), and its neurotoxic derivative MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)—the specific analytical data required to populate the outlined sections for the 3,5-dichloro substituted variant could not be located.

Therefore, it is not possible to provide scientifically accurate and source-based information for the following analytical techniques as they pertain directly to this compound:

Advanced Spectroscopic and Structural Elucidation

Single Crystal X-Ray Diffraction (XRD) for Absolute Configuration and Crystal Packing

To generate the requested detailed article, primary research reports or database entries containing the specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, Mass Spectrometry, and X-Ray Diffraction data for 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine would be required. Without such sources, any attempt to create the content would be speculative and would not meet the required standards of scientific accuracy.

Analysis of Tetrahydropyridine (B1245486) Ring Conformation (e.g., "Flattened Boat")

The conformation of the six-membered tetrahydropyridine ring is a critical aspect of its molecular structure. For similar 4-aryl substituted dihydropyridine (B1217469) and tetrahydropyridine derivatives, X-ray crystallography studies frequently reveal that the ring does not adopt a perfect chair or boat conformation. Instead, a "flattened boat" conformation is commonly observed.

In studies of related compounds, such as diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine, the dihydropyridine ring is described as adopting a flattened boat shape. nih.gov This is characterized by specific atomic displacements and puckering parameters. For instance, in this analogue, the nitrogen (N1) and the carbon atom at the 4-position (C4) are slightly displaced from the plane formed by the other four carbon atoms of the ring. nih.gov This deviation from planarity is a defining feature of the flattened boat conformation.

To quantify this, puckering parameters derived from crystallographic data are often used, as shown in the table below for an analogous dichlorophenyl-dihydropyridine compound.

| Puckering Parameter | Value | Description |

|---|---|---|

| q2 (Å) | 0.158 | Represents the degree of puckering. |

| q3 (Å) | -0.039 | Describes the type of puckering. |

| φ2 (°) | 3 | Phase angle related to the puckering. |

Data from a study on Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine, presented for illustrative purposes. nih.gov

Intermolecular Interactions and Supramolecular Assembly Analysis (e.g., Hirshfeld Surface Analysis)

For compounds containing dichlorophenyl and pyridine-like moieties, Hirshfeld surface analysis reveals the significance of various weak interactions, including hydrogen bonds and halogen contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contact distances.

Studies on related structures, such as 4-amino-3,5-dichloropyridine (B195902) and (Z)-2-amino-4-(2,6-dichlorophenyl)-tetrahydropyridine derivatives, show that contacts involving chlorine and hydrogen atoms (Cl···H/H···Cl) and hydrogen-hydrogen contacts (H···H) often make the most significant contributions to the crystal's supramolecular assembly. researchgate.netnih.gov These interactions, along with others like C-H···π and N-H···N bonds, guide the formation of complex three-dimensional networks. researchgate.netnih.gov

The relative contributions of the most significant intermolecular contacts for a related dichlorophenyl tetrahydropyridine derivative are summarized below.

| Interaction Type (Contact) | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 33.1% |

| C···H/H···C | 22.5% |

| Cl···H/H···Cl | 14.1% |

| O···H/H···O | 11.9% |

| N···H/H···N | 9.7% |

Data from a Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, presented for illustrative purposes. researchgate.net

These quantified interactions are fundamental to understanding the supramolecular assembly, which dictates the material's macroscopic properties such as stability and solubility. The presence of the dichlorophenyl group in the target compound suggests that chlorine-mediated interactions would play a crucial role in its crystal packing.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy and shape of these orbitals are fundamental in determining the chemical reactivity and kinetic stability of a compound. malayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. malayajournal.org

For 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine, the HOMO is expected to be localized primarily on the electron-rich tetrahydropyridine (B1245486) ring and the phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the dichlorophenyl moiety, suggesting these areas are susceptible to nucleophilic attack. The presence of chlorine atoms, being electron-withdrawing, would influence the energy levels of these orbitals.

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

Note: These are representative values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the tetrahydropyridine ring due to the lone pair of electrons, making it a potential site for protonation and hydrogen bonding. The regions around the chlorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the tetrahydropyridine ring and the phenyl ring would show positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. sciepub.com These simulations provide detailed information about the conformational flexibility and stability of a molecule by solving Newton's equations of motion for a system of interacting particles. nih.gov

For this compound, MD simulations can reveal the preferred conformations of the tetrahydropyridine ring, which can adopt various forms such as a half-chair or boat conformation. researchgate.netacs.org The simulations can also elucidate the rotational freedom around the single bond connecting the phenyl ring and the tetrahydropyridine ring. By analyzing the trajectory of the simulation, one can determine the most stable, low-energy conformations and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might interact with a biological target.

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking studies of this compound with a specific protein target would involve generating multiple possible binding poses of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. The scoring functions typically account for various interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rjptonline.org

Table 2: Predicted Binding Affinities and Interactions from Molecular Docking (Illustrative Data)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | -8.5 | Thr 670, Cys 673 |

| Dopamine (B1211576) D1 Receptor | -7.9 | Asp 103, Ser 190 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govscience.gov

Ligand-Based Pharmacophore Modeling: This approach is used when the structure of the target protein is unknown. A pharmacophore model is generated by aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. science.gov

Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the target protein is available, a pharmacophore model can be derived from the interactions observed between the protein and a bound ligand. nih.gov This model represents the key interaction points within the active site.

For this compound, a pharmacophore model could be developed to identify other compounds with similar key features that might exhibit comparable biological activity. A typical pharmacophore model for this compound might include a hydrophobic feature corresponding to the dichlorophenyl ring, a hydrogen bond acceptor feature for the nitrogen atom, and specific spatial constraints. This model could then be used for virtual screening of compound libraries to discover new potential ligands. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For derivatives of this compound, QSAR models can elucidate the structural requirements for a particular biological effect, guiding the design of new, more potent analogues. While specific QSAR models for this exact compound are not extensively detailed in publicly available literature, the methodology can be understood by examining studies on structurally related dichlorophenyl and tetrahydropyridine derivatives.

A typical QSAR study involves the generation of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For a series of analogues, these descriptors are correlated with their measured biological activities using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

Similarly, studies on tetrahydropyridine analogues have indicated the importance of steric and topological descriptors. The conformation of the tetrahydropyridine ring and the spatial arrangement of substituents can be crucial for fitting into a biological target's binding site. Therefore, descriptors related to molecular shape and size would be expected to play a significant role in their QSAR models.

A hypothetical QSAR equation for a series of compounds related to this compound might take the following form:

pIC50 = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Surface Area)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and the β terms are the coefficients determined from the regression analysis.

To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of analogues, demonstrating the relationship between selected descriptors and biological activity.

| Compound | pIC50 | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| Analogue 1 | 6.5 | 3.2 | 2.1 | 350 |

| Analogue 2 | 7.1 | 3.8 | 2.5 | 375 |

| Analogue 3 | 5.9 | 2.9 | 1.8 | 340 |

| Analogue 4 | 7.5 | 4.1 | 2.8 | 390 |

| Analogue 5 | 6.8 | 3.5 | 2.3 | 360 |

Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Pharmacological Characterization and Biological Target Identification in Preclinical Models

Investigation of Anticancer and Antiproliferative Activities in Cell Lines

The antiproliferative potential of tetrahydropyridine (B1245486) and dihydropyridine (B1217469) derivatives has been evaluated in various human cancer cell lines. While research on the specific 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine molecule is limited in the available literature, studies on structurally related 4-aryl-1,4-dihydropyridines (1,4-DHPs) provide insight into the potential of this chemical class.

Symmetric 1,4-DHP derivatives have demonstrated cytotoxic effects against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines. nih.govmdpi.com For instance, certain 4-aryl-1,4-dihydropyridines reduced the viability of HeLa cells with IC50 values in the low micromolar range. nih.govmdpi.com Specifically, compounds featuring 4-bromophenyl, 4-benzyloxyphenyl, and 3-fluorophenyl substitutions have shown notable activity against both HeLa and MCF-7 cell lines. mdpi.comnih.gov However, these derivatives were found to be largely inactive against human glioblastoma (U-251MG) cells. nih.govmdpi.com Other studies have shown that some 2,6-dimethyl-3,5-bis-N-(aryl/heteroaryl) carbamoyl-4-aryl-1,4-dihydropyridine analogues exhibit weak to moderate cytotoxic activity against MCF-7, LS180 (colon adenocarcinoma), and MOLT-4 (lymphoblastic leukemia) human cancer cell lines, with a greater potency observed against MOLT-4 cells. nih.gov

It has been noted that the symmetry of the 1,4-dihydropyridine (B1200194) ring may be a relevant factor in the anticancer activity of these compounds against certain cell lines. nih.gov The introduction of a N-thiazolyl carbamoyl (B1232498) group at the C3 and C5 positions of the dihydropyridine ring also appears to enhance cytotoxic potential. nih.gov

Table 1: Antiproliferative Activity of Selected 4-Aryl-1,4-Dihydropyridine Analogs

| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 µM | nih.govmdpi.com |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 µM | nih.govmdpi.com |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 µM | nih.govmdpi.com |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.2 µM | nih.govmdpi.com |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 µM | nih.govmdpi.com |

| Thiazole Substituted 1,4-DHP | MOLT-4 | 17.4 ± 2.0 µM | nih.gov |

Cellular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

The mechanisms underlying the antiproliferative effects of this class of compounds are linked to the induction of programmed cell death, or apoptosis. Research on novel 1,2,4-triazine (B1199460) sulfonamide derivatives, which share some structural similarities, shows an ability to induce apoptosis through both intrinsic and extrinsic pathways in colon cancer cells. researchgate.net This involves the activation of caspases, which are crucial enzymes in the apoptotic cascade. researchgate.net While the precise apoptotic mechanisms for this compound have not been fully detailed, the activity of related heterocyclic compounds suggests that apoptosis induction is a likely contributor to its cytotoxic effects. researchgate.net

Exploration of Antimicrobial and Antifungal Potency

Derivatives of tetrahydropyridine and dihydropyridine have been investigated for their efficacy against a spectrum of microbial pathogens.

Activity against Bacterial Strains (e.g., Mycobacteria, Gram-positive, Gram-negative)

Studies on various 1,4-dihydropyridine derivatives have demonstrated antibacterial activity. Some compounds exhibit moderate to good activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com Moderate activity has also been observed against Escherichia coli. mdpi.com In certain evaluations, prokaryotic bacteria appeared to be more sensitive to these compounds than eukaryotic fungi. nih.gov One study highlighted a derivative that was particularly effective against Mycobacterium smegmatis (MIC = 9 μg/ml), Staphylococcus aureus (MIC = 25 μg/ml), and Escherichia coli (MIC = 100 μg/ml). nih.gov The structural features, such as the bulk of the substituent at the C2 position, appear to influence the antibacterial potency. nih.gov

Table 2: Antibacterial Activity of Selected Dihydropyridine Derivatives

| Bacterial Strain | Compound Type | Activity (MIC) | Reference |

|---|---|---|---|

| Mycobacterium smegmatis | C2-Substituted 1,4-DHP | 9 µg/ml | nih.gov |

| Staphylococcus aureus | C2-Substituted 1,4-DHP | 25 µg/ml | nih.gov |

| Escherichia coli | C2-Substituted 1,4-DHP | 100 µg/ml | nih.gov |

| Staphylococcus aureus | (4-chlorophenyl) (6-methylpyridin-3-yl) derivative | Moderate to Good | mdpi.com |

| Pseudomonas aeruginosa | (4-chlorophenyl) (6-methylpyridin-3-yl) derivative | Moderate to Good | mdpi.com |

| Bacillus subtilis | (4-chlorophenyl) (6-methylpyridin-3-yl) derivative | Less Active | mdpi.com |

Activity against Fungal Strains (e.g., Dermatophytes)

The antifungal properties of tetrahydropyridine derivatives have also been a subject of research. Synthetic 6-alkyl-2,3,4,5-tetrahydropyridines, designed to mimic natural alkaloids, have shown varying degrees of antifungal activity. gavinpublishers.com The potency of these compounds appears to be associated with the length of the C-6 alkyl side chain, with chain lengths of C14 to C18 being required for activity. gavinpublishers.com One analog, 6-hexadecyl-2,3,4,5-tetrahydropyridine, exhibited minimum fungicidal concentrations of 3.8 µg/mL against Cryptococcus neoformans and 15.0 µg/mL against Candida albicans. gavinpublishers.comh1.co Other studies on different pyridine (B92270) derivatives showed moderate to good activity against Aspergillus fumigatus but were less active against Aspergillus niger. mdpi.com

Enzyme Inhibition Profiling

The interaction of tetrahydropyridine derivatives with various enzymes has been explored, revealing a potential for selective inhibition of several key biological targets.

MAO-A and MAO-B: The related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a known inhibitor of monoamine oxidase (MAO). It acts as a potent, competitive, and reversible inhibitor of MAO-A (Ki = 9 µM) from rat brain. nih.gov Its inhibition of MAO-B is less potent (Ki = 106 µM) and exhibits noncompetitive kinetics. nih.gov MAO-B is responsible for oxidizing MPTP to its toxic metabolite, 1-methyl-4-phenylpyridinium ion (MPP+), a process linked to dopaminergic cell death. pensoft.net

Acetylcholinesterase: MPTP has also been identified as a reversible, dose-dependent inhibitor of acetylcholinesterase. nih.gov The inhibition follows a linear mixed-type kinetic model, with a reported Ki value of 2.14 mM. nih.gov This inhibition can lead to an increase in acetylcholine (B1216132) levels in the brain. nih.gov

COX-2: While direct inhibition data is not specified, studies in animal models of Parkinson's disease involving MPTP suggest a role for cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to provide neuroprotection against MPTP-induced toxicity, indicating a downstream role for the COX-2 pathway in the compound's neurotoxic effects. nih.gov

EGFR Tyrosine Kinase: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a critical target in cancer therapy. Potent inhibitors often belong to the 4-anilinoquinazoline (B1210976) class of compounds, which act as ATP-competitive inhibitors. While EGFR is a validated target for anticancer agents, specific inhibitory activity by this compound has not been detailed in the reviewed literature.

Glutaminyl Cyclase: Glutaminyl cyclase (QC) is an enzyme implicated in the pathogenesis of Alzheimer's disease, as it catalyzes the formation of pyroglutamated Aβ peptides, which are key components of amyloid plaques. nih.govh1.co Small-molecule inhibitors of QC are being investigated as a therapeutic strategy. nih.gov However, there is no specific data available from the search results on the inhibition of QC by this compound or its close analogs.

T-type Calcium Channels: T-type calcium channels are involved in regulating neuronal firing patterns and are considered therapeutic targets for neurological disorders like essential tremor and Parkinson's disease. Blockers of these channels can help normalize aberrant neuronal burst firing. While certain piperidine (B6355638) derivatives have been identified as potent T-type channel inhibitors, specific data on this compound is not available in the provided search results. nih.gov

Antioxidant Activity Evaluation

The antioxidant potential of dihydropyridine and tetrahydropyridine derivatives has been documented, stemming from their structural similarity to the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH). pensoft.net The antioxidant properties of these compounds have been assessed using various in vitro assays.

The β-carotene/linoleic acid assay is one method used, where antioxidants prevent the bleaching of β-carotene by scavenging radicals generated from linoleic acid autoxidation. pensoft.net Studies using this method have shown that 1,4-dihydropyridines with electron-donating groups on the aromatic ring exhibit higher relative antioxidant activity, in some cases superior to that of L-ascorbic acid. pensoft.net Another common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the reduction of the stable DPPH radical by an antioxidant leads to a decrease in absorbance. pensoft.net The antioxidant properties of tetrahydropyridine derivatives have also been investigated using the Folin–Ciocalteu assay, although some intermediates may not show activity in this specific test. mdpi.com

Structure Activity Relationship Sar Studies of 4 3,5 Dichlorophenyl 1,2,3,6 Tetrahydropyridine Analogs

Impact of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature of substituents on the 4-phenyl ring of tetrahydropyridine (B1245486) analogs play a pivotal role in determining their biological activity. Research on related 1,4-dihydropyridine (B1200194) (DHP) derivatives has shown that the aryl group at the 4-position is a fundamental requirement for optimal activity. researchgate.netnih.gov The electronic properties of substituents on this phenyl ring can significantly modulate receptor-binding affinity. researchgate.netnih.gov

Electron-withdrawing groups on the phenyl ring tend to influence the receptor-binding activity. researchgate.netnih.gov The substitution of halogen atoms is a common strategy in medicinal chemistry to enhance properties such as membrane permeability. researchgate.net The type, position, and number of halogen substituents on the aromatic ring can lead to significant variations in biological activity. For instance, in some G protein-coupled receptor (GPCR) ligands, switching the position of a bromine atom on a phenyl ring can alter the compound's activity substantially. researchgate.net Generally, increasing the size of the halogen atom (Cl < Br < I) at the same position can lead to increased activity, although a "plateau effect" is sometimes observed where chlorine-substituted derivatives are the most active. researchgate.net

The following table illustrates the general effect of substituent properties on the activity of 4-phenyltetrahydropyridine analogs, based on broader studies of related compounds.

| Substituent Type | General Position on Phenyl Ring | Electronic Effect | Impact on Biological Activity |

|---|---|---|---|

| Halogen (e.g., Cl, Br) | meta, para | Electron-withdrawing | Often enhances binding affinity |

| Alkyl (e.g., CH3) | para | Electron-donating | Variable, can increase or decrease activity depending on the target |

| Methoxy (OCH3) | para | Electron-donating | Can improve metabolic stability but may reduce potency in some cases |

| Nitro (NO2) | meta, para | Strongly electron-withdrawing | Generally increases potency but may also increase toxicity |

Role of the Dichlorophenyl Group in Target Recognition

The presence of two chlorine atoms in the meta positions of the phenyl ring creates a specific electronic and steric profile. This substitution pattern can influence the conformation of the phenyl ring relative to the tetrahydropyridine core, which in turn affects how the molecule fits into the binding pocket of its biological target. The lipophilicity conferred by the chlorine atoms can also enhance the compound's ability to cross cellular membranes and reach its site of action.

Bioisosteric replacement of the phenyl ring is a common strategy in drug design to improve physicochemical properties and biological activity. nih.gov For example, replacing a phenyl ring with heterocyclic rings like pyridyl or thiophene can alter the electronic distribution and hydrogen bonding capabilities of the molecule, potentially leading to improved target interactions. drughunter.com

The table below summarizes the potential roles of the dichlorophenyl group in target recognition.

| Feature | Description | Potential Contribution to Target Recognition |

|---|---|---|

| Halogen Bonding | The chlorine atoms can act as halogen bond donors. | Formation of specific interactions with electron-rich residues in the binding site, enhancing affinity and selectivity. |

| Hydrophobic Interactions | The dichlorophenyl group is lipophilic. | Favorable interactions with hydrophobic pockets in the receptor. |

| Steric Influence | The size and position of the chlorine atoms provide a defined shape. | Orients the molecule within the binding site for optimal interaction with other key residues. |

| Electronic Effects | The electron-withdrawing nature of the chlorine atoms influences the charge distribution of the phenyl ring. | Modulates pi-pi stacking or cation-pi interactions with aromatic or charged residues in the receptor. |

Influence of Tetrahydropyridine Ring Modifications on Potency and Selectivity

Modifications to the tetrahydropyridine ring can have a profound impact on the potency and selectivity of 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine analogs. The tetrahydropyridine moiety is a common scaffold in many biologically active compounds, and its structural features are often crucial for pharmacological activity. cambridgemedchemconsulting.com

One of the most common modifications is the substitution on the nitrogen atom of the tetrahydropyridine ring. N-alkylation can significantly alter the compound's properties, including its basicity, lipophilicity, and ability to form hydrogen bonds. For example, in the context of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), the N-methyl group is essential for its conversion to the neurotoxic metabolite MPP+. researchgate.net In other classes of compounds, N-substitution can be used to modulate receptor affinity and selectivity.

Substituents at other positions on the tetrahydropyridine ring can also influence activity. The introduction of alkyl or other functional groups can affect the conformation of the ring and its interaction with the target protein. Bioisosteric replacement of the tetrahydropyridine ring with other heterocyclic systems is another strategy to explore new chemical space and potentially improve pharmacological properties. For instance, replacing the tetrahydropyridine ring with a piperidine (B6355638) or a pyrrolidine ring would alter the geometry and flexibility of the molecule, which could lead to different binding modes and activities.

The following table outlines the potential effects of various modifications to the tetrahydropyridine ring.

| Modification | Example | Potential Impact on Potency and Selectivity |

|---|---|---|

| N-Alkylation | N-methyl, N-benzyl | Can alter basicity, lipophilicity, and metabolic stability, leading to changes in receptor affinity and selectivity. |

| Substitution on Carbon Atoms | Methyl or ethyl groups at C-2, C-3, C-5, or C-6 | Can introduce steric hindrance, affecting binding, or provide additional hydrophobic interactions. |

| Introduction of Polar Groups | Hydroxyl or amino groups | Can introduce new hydrogen bonding interactions, potentially increasing affinity and altering selectivity. |

| Ring Contraction/Expansion | Pyrrolidine or azepane ring | Alters the overall geometry and flexibility of the molecule, which can significantly impact how it fits into a binding site. |

Stereochemical Considerations in SAR

Stereochemistry is a critical factor in the structure-activity relationship of many chiral compounds, including analogs of this compound. The presence of stereocenters can lead to the existence of enantiomers and diastereomers, which may exhibit significantly different pharmacological activities. Biological systems, such as receptors and enzymes, are chiral environments, and they often interact preferentially with one stereoisomer over others.

For many classes of drugs, the desired biological activity resides primarily in one enantiomer (the eutomer), while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable side effects. For example, in a series of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, the (1R,3S)-(-)-isomer was found to be more active in stimulating tyrosine hydroxylase activity, demonstrating clear stereoselectivity. nih.gov

The table below highlights the importance of stereochemistry in the SAR of chiral tetrahydropyridine analogs.

| Stereochemical Aspect | Description | Significance in SAR |

|---|---|---|

| Enantioselectivity | Differential activity between enantiomers (R vs. S). | One enantiomer (eutomer) is often significantly more potent than the other (distomer), highlighting the importance of a specific 3D arrangement for receptor binding. |

| Diastereoselectivity | Differential activity between diastereomers (e.g., cis vs. trans). | The relative orientation of substituents can dramatically affect the molecule's conformation and its ability to fit into a binding pocket. |

| Conformational Isomers | Different spatial arrangements of the molecule due to rotation around single bonds. | The energetically preferred conformation may be the one that binds most favorably to the receptor, influencing overall activity. |

Mechanistic Insights into Biological Actions

Molecular Mechanisms of Enzyme Inhibition

Information regarding the specific molecular mechanisms of enzyme inhibition by 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine, including its potential effects on Site 1 of the mitochondrial respiratory chain, is not available in the reviewed literature. While the structurally related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a known inhibitor of Complex I of the electron transport chain, no such data has been published for the 3,5-dichlorophenyl analogue.

Receptor Binding Kinetics and Signal Transduction Pathways

There is no available data on the receptor binding kinetics or the signal transduction pathways affected by this compound. Research on the binding affinities and functional effects at various receptors, which is crucial for understanding its pharmacological or toxicological profile, has not been reported.

Cellular Uptake and Intracellular Localization

The mechanisms by which this compound is taken up by cells and its subsequent intracellular localization have not been documented. For related neurotoxins like MPTP, uptake is known to be mediated by specific transporters, such as the dopamine (B1211576) transporter, but similar studies on the dichlorinated compound are absent from the literature.

Interaction with Key Biological Macromolecules

There is no information available describing the interaction of this compound with key biological macromolecules, such as DNA. Studies investigating potential interactions like DNA intercalation or binding to other macromolecules have not been published.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies

The efficiency and versatility of the synthetic routes to 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine and its analogs are paramount for facilitating further research. Future work should focus on developing innovative and efficient synthetic strategies that offer advantages over existing methods in terms of yield, purity, cost-effectiveness, and environmental impact.

One promising avenue is the application of multicomponent reactions (MCRs). MCRs, which involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants, offer significant benefits in terms of atom economy and procedural simplicity. nih.gov The development of a one-pot, pseudo-five-component stereoselective synthesis for other polysubstituted 1,4,5,6-tetrahydropyridines highlights the potential of such advanced methodologies. nih.gov These domino processes, which form multiple chemical bonds in a single sequence, could be adapted to generate a diverse library of derivatives of the target compound. nih.gov

Further research could explore various catalysts, solvents, and energy sources (such as microwave irradiation) to optimize reaction conditions. researchgate.net For instance, catalyst-free, solid-phase microwave-assisted synthesis has been successfully employed for other 1,4-dihydropyridine (B1200194) derivatives and could be a viable green chemistry approach. researchgate.net

Table 1: Potential Novel Synthetic Approaches

| Methodology | Description | Potential Advantages |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form complex molecules. | High atom efficiency, time and energy saving, access to greater molecular diversity. nih.gov |

| Domino Reactions | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Formation of multiple C-C and C-N bonds in one pot, leading to complex structures from simple starting materials. nih.gov |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often leading to dramatically reduced reaction times. | Rapid synthesis, improved yields, and often cleaner reactions. researchgate.net |

| Catalyst Development | Exploring novel catalysts (e.g., organocatalysts, metal catalysts) to improve reaction selectivity and efficiency. | Enhanced stereoselectivity, milder reaction conditions, and higher yields. |

Advanced Computational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Future research should leverage these techniques for the rational design and optimization of this compound derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies, guided by computational methods, can elucidate the key structural features required for biological activity. For example, SAR studies on 3,5-dichloropyridine (B137275) derivatives have shown that the 3,5-disubstituted chlorides in the pyridine (B92270) skeleton were critical for P2X(7) antagonistic activity. nih.gov Similar systematic modifications to the tetrahydropyridine (B1245486) ring, the dichlorophenyl group, and the nitrogen substituent of the target compound can be explored.

Molecular docking simulations can be used to predict the binding modes of these compounds at various biological targets, providing insights into the molecular interactions that govern affinity. Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can be employed to understand the electronic properties and reactivity of the molecule, aiding in the design of analogs with improved characteristics. researchgate.net

Table 2: Computational Tools for Drug Design and Optimization

| Computational Method | Application | Objective |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor. | Identify potential biological targets and understand binding interactions. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with their biological activity. | Predict the activity of novel analogs and guide lead optimization. |

| Density Functional Theory (DFT) | Studies the electronic structure of molecules. | Elucidate molecular properties, stability, and reactivity to inform analog design. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Analyze the dynamic behavior of the ligand-receptor complex and assess binding stability. |

Identification of New Pharmacological Targets

While the pharmacological profile of this compound is not yet fully characterized, its structural similarity to other biologically active molecules provides a basis for exploring a range of potential therapeutic targets. The tetrahydropyridine scaffold is a core feature of molecules known to interact with the central nervous system. For instance, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a well-known inhibitor of complex I of the mitochondrial respiratory chain and is selectively taken up by dopamine (B1211576) neurons, leading to a model of Parkinson's disease. nih.govnih.gov This suggests that derivatives of this compound could be investigated for their effects on dopamine transporters and mitochondrial function.

The dichloropyridine moiety points towards other potential targets. Research on 3,5-dichloropyridine derivatives has identified potent antagonists for the P2X(7) receptor, a key player in inflammatory pathways. nih.gov This opens the possibility that this compound derivatives could be developed as anti-inflammatory agents. Additionally, various dihydropyridine (B1217469) compounds are known to act as calcium channel modulators, suggesting another important class of targets to investigate. nih.gov

Future research should involve broad-based screening of the compound against a panel of receptors, enzymes, and ion channels implicated in neurodegenerative diseases, inflammation, and cancer. nih.govnih.gov

Exploration of Specific Isomers and Conformations for Enhanced Activity

The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, is a critical determinant of its biological activity. The this compound molecule possesses a chiral center at the 4-position of the tetrahydropyridine ring, meaning it can exist as two enantiomers. Furthermore, the tetrahydropyridine ring can adopt different conformations, such as a flattened boat-type conformation observed in similar structures. researchgate.net

Future research should focus on the stereoselective synthesis of individual enantiomers to evaluate their distinct pharmacological properties. It is common for one enantiomer to exhibit significantly higher potency or a different activity profile compared to the other.

Moreover, the conformational flexibility of the molecule should be investigated. The orientation of the dichlorophenyl ring relative to the tetrahydropyridine ring can be influenced by substituents and interactions with a target binding site. researchgate.net Studies on related dienes have shown that "frozen" conformations in the solid state can be transferred via photodimerization to yield specific, biologically active isomers. mdpi.com Exploring methods to restrict the conformational freedom of the molecule, for example, by introducing rigidifying structural elements, could lead to derivatives with enhanced selectivity and activity for a specific target.

Synergistic Effects with Other Therapeutic Agents

Investigating the potential for synergistic interactions between this compound derivatives and existing therapeutic agents is a promising strategy for developing more effective combination therapies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.

In the context of cancer, for example, certain dihydropyridine derivatives have been shown to overcome P-glycoprotein mediated multidrug resistance (MDR). nih.gov This suggests that derivatives of the target compound could be explored as chemosensitizers to enhance the efficacy of conventional anticancer drugs.

In neurodegenerative diseases, a multi-target approach is often considered more effective. A derivative of this compound with, for instance, anti-inflammatory properties could be combined with a drug that promotes neuronal survival or reduces protein aggregation. For example, combining a novel compound with agents that increase dopamine levels could offer a multifaceted treatment for Parkinson's disease. nih.gov Future studies should be designed to screen for such synergistic combinations in relevant cellular and animal models.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-(3,5-Dichlorophenyl)-1,2,3,6-tetrahydropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted pyridine precursors. For example, ethyl 6-phenyl-1-tosyl-tetrahydropyridine carboxylate (a structurally analogous compound) is synthesized using nucleophilic substitution followed by catalytic hydrogenation . Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid side reactions), and use of protecting groups like Boc (tert-butoxycarbonyl) to stabilize reactive intermediates . Optimization involves iterative testing of reaction times and stoichiometric ratios (e.g., 1:1.2 molar ratio of dichlorophenyl precursor to tetrahydropyridine backbone).

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For NMR, compare chemical shifts of the dichlorophenyl protons (δ 7.2–7.5 ppm in CDCl₃) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm). Purity is assessed via HPLC with a C18 column (90:10 acetonitrile/water mobile phase) and UV detection at 254 nm. Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) to confirm stoichiometry .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via TLC or HPLC at intervals (0, 7, 30 days). Use kinetic modeling (Arrhenius equation) to predict shelf life. Include control groups with inert atmospheres (N₂) to assess oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from tautomerism or conformational flexibility. For example, the tetrahydropyridine ring can adopt boat or chair conformations, altering NMR splitting patterns. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For MS, employ tandem MS/MS to differentiate isobaric fragments. Computational tools like DFT (Density Functional Theory) can predict stable conformers and compare with experimental data .

Q. What strategies mitigate byproduct formation during the synthesis of halogenated tetrahydropyridines like this compound?

- Methodological Answer : Common byproducts include dihalogenated isomers or ring-opened intermediates. Mitigation strategies:

- Use regioselective catalysts (e.g., Pd/C for selective C-Cl bond formation).

- Optimize reaction time to prevent over-halogenation (e.g., <24 hours for dichlorophenyl coupling).

- Implement gradient chromatography (silica gel, hexane/EtOAc) to isolate target compounds. Document byproduct profiles using GC-MS and revise synthetic protocols iteratively .

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD (Molecular Dynamics) simulations can model interactions with catalytic metal centers (e.g., Pd or Cu). Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. What experimental approaches are recommended for studying the electronic effects of the 3,5-dichlorophenyl substituent on the tetrahydropyridine ring?

- Methodological Answer : Use Hammett substituent constants (σ) to correlate electronic effects with reaction rates. Compare with analogs (e.g., 4-(4-chlorophenyl) derivatives) via cyclic voltammetry to measure redox potentials. UV-Vis spectroscopy (π→π* transitions) quantifies conjugation effects. X-ray crystallography (if crystals are obtainable) provides bond-length data to assess resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.